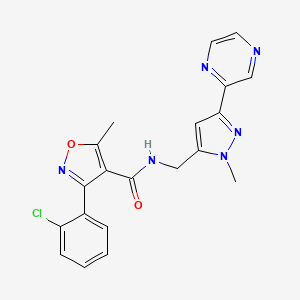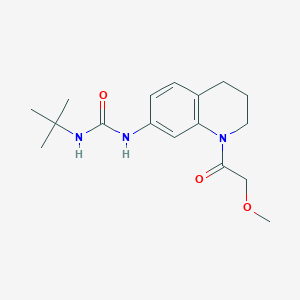![molecular formula C12H15FN2O5S B2704235 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine CAS No. 2418696-03-2](/img/structure/B2704235.png)
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been studied for its potential applications in the field of medicine and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine in lab experiments is its potential use in cancer treatment and the treatment of viral infections. It has also been found to have anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine. One direction is to further investigate its mechanism of action and how it inhibits the activity of certain enzymes. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research could also focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine involves several steps. The first step involves the reaction of 3-hydroxypyridine with methyl isocyanate to form 3-methylcarbamoylpyridine. The second step involves the reaction of 3-methylcarbamoylpyridine with trifluoromethanesulfonic anhydride to form 3-trifluoromethanesulfonyloxy-5-methylpyridine. The final step involves the reaction of 3-trifluoromethanesulfonyloxy-5-methylpyridine with 3-oxanone to form 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-15(10-3-2-4-19-8-10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIYURZHCMECDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]thiophene-2-carboxamide](/img/structure/B2704155.png)
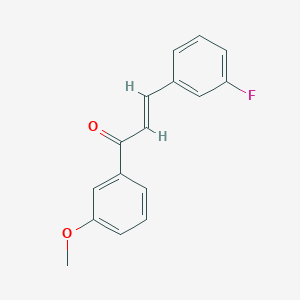
![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)
![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)
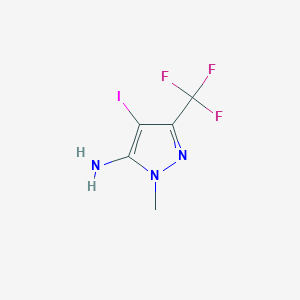

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)
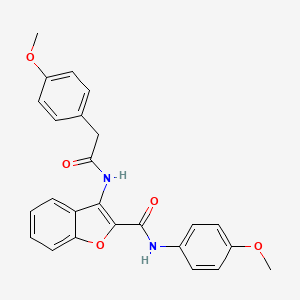
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
